molecular formula C12H13ClFNO2 B8711511 2-(2-chloro-4-fluorobenzyl)-4,4-dimethylisoxazolidin-3-one CAS No. 81778-08-7

2-(2-chloro-4-fluorobenzyl)-4,4-dimethylisoxazolidin-3-one

Cat. No.: B8711511
CAS No.: 81778-08-7
M. Wt: 257.69 g/mol
InChI Key: PZUMUPHOBDVNNI-UHFFFAOYSA-N
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Description

2-(2-chloro-4-fluorobenzyl)-4,4-dimethylisoxazolidin-3-one is a useful research compound. Its molecular formula is C12H13ClFNO2 and its molecular weight is 257.69 g/mol. The purity is usually 95%.
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Properties

CAS No.

81778-08-7

Molecular Formula

C12H13ClFNO2

Molecular Weight

257.69 g/mol

IUPAC Name

2-[(2-chloro-4-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one

InChI

InChI=1S/C12H13ClFNO2/c1-12(2)7-17-15(11(12)16)6-8-3-4-9(14)5-10(8)13/h3-5H,6-7H2,1-2H3

InChI Key

PZUMUPHOBDVNNI-UHFFFAOYSA-N

Canonical SMILES

CC1(CON(C1=O)CC2=C(C=C(C=C2)F)Cl)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

By the method of Example 6, Step B, 95.6 g (0.83 mole) of 4,4-dimethyl-3-isoxazolidinone, 186 g (0.83 mole) of 2-chloro-4-fluorobenzyl bromide, 114.7 g (0.83 mole) of potassium carbonate, and 2.2 g (0.008 mole) of 1,4,7,10,13,16-hexaoxacyclooctadecane were reacted at room temperature in 1500 ml of acetonitrile, yielding 230 g of impure 2-[(2-chloro-4-fluorophenyl)methyl]-4,4-dimethyl-3-isoxazolidinone. The nmr spectrum was consistent with the proposed structure.
Quantity
95.6 g
Type
reactant
Reaction Step One
Quantity
186 g
Type
reactant
Reaction Step One
Quantity
114.7 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Quantity
2.2 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 0.52 grams (0.005 mole) of 4,4-dimethyl-3-isoxazolidinone, 1.0 gram (0.005 mole) of (2-chloro-4-fluorophenyl)methyl bromide and 0.62 gram (0.005 mole) of potassium carbonate in 40 ml of dimethylformamide was stirred at ambient temperature for 18 hours. The dimethylformamide was removed under high vacuum with mild heat. The residue was extracted with methylene chloride. The extract was filtered and dried with sodium sulfate. The mixture was refiltered and the filtrate concentrated under reduced pressure to give an oil residue. The residue was slurried in warm hexane and a solid was removed by filtration. The filtrate was concentrated under reduced pressure to give 0.39 gram of 2-[(2-chloro-4-fluorophenyl)methyl]-4,4-dimethyl-3-isoxazolidinone as an oil.
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.62 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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